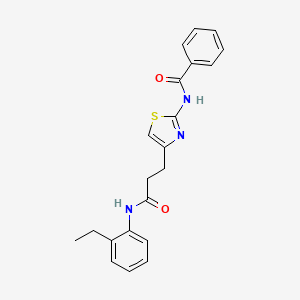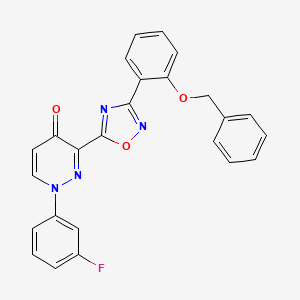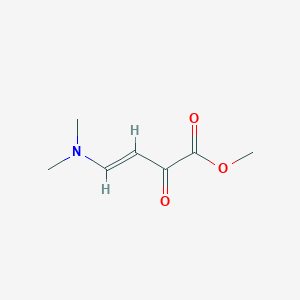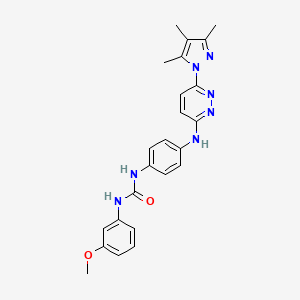![molecular formula C20H21N5O3 B2478039 3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-63-8](/img/structure/B2478039.png)
3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one”:
Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Its structure allows it to interact with and inhibit enzymes like CK2 and GSK3β, which are crucial in the regulation of tumor suppressor proteins . By inhibiting these kinases, the compound can prevent the deactivation of tumor suppressor proteins, thereby hindering cancer cell growth and survival.
Neuroprotective Agents
Research indicates that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s structure allows it to modulate neurotransmitter systems and protect neurons from oxidative stress and apoptosis.
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens . Its unique structure allows it to disrupt microbial cell membranes and inhibit essential enzymes, making it a promising candidate for developing new antibiotics and antifungal agents.
Analgesic and Antinociceptive Effects
Studies have shown that this compound possesses analgesic and antinociceptive properties, making it useful in pain management . It can modulate pain pathways and reduce the perception of pain, which is beneficial for treating conditions like chronic pain and neuropathic pain.
Cardioprotective Effects
The compound has been investigated for its cardioprotective effects. It can reduce oxidative stress and inflammation in cardiac tissues, thereby protecting the heart from ischemic damage . This makes it a potential therapeutic agent for treating cardiovascular diseases such as myocardial infarction and heart failure.
Antioxidant Properties
Research has highlighted the compound’s strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells . This property is beneficial for preventing cellular damage and aging, and it can be applied in the development of anti-aging therapies and supplements.
Potential in Metabolic Disorders
The compound has shown promise in the treatment of metabolic disorders such as diabetes and obesity . It can modulate metabolic pathways and improve insulin sensitivity, making it a potential therapeutic agent for managing blood glucose levels and reducing the risk of metabolic syndrome.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits the phosphorylation activity of these kinases, thereby preventing the deactivation of PTEN . This results in the preservation of PTEN’s tumor suppressor function .
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This allows PTEN to inhibit the PI3K/AKT pathway, which is often overactive in cancer cells .
Result of Action
By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN . This results in the inhibition of the PI3K/AKT pathway, leading to reduced cell proliferation and survival . Therefore, the compound could potentially have anti-cancer effects .
Propiedades
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19-15-5-3-9-21-18(15)22-12-25(19)13-7-10-24(11-8-13)20(27)17-14-4-1-2-6-16(14)28-23-17/h3,5,9,12-13H,1-2,4,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKKFIFHBIXFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2477958.png)

![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477962.png)
![(3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid](/img/structure/B2477963.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2477968.png)
![5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477969.png)

![(2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B2477971.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2477978.png)